molecular formula C23H18F3N5O2 B13446170 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide

2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide

Cat. No.: B13446170
M. Wt: 453.4 g/mol
InChI Key: SANCLVAVYNDHFP-CYBMUJFWSA-N
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Description

2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as fluoro, oxido, pyridinyl, triazolyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.

    Introduction of the triazole ring: This step may involve cyclization reactions using azides and alkynes.

    Functionalization with fluoro groups: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with pyridinyl and carboxamide groups: This can be done through amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, mCPBA.

    Reducing agents: LAH, NaBH4.

    Coupling reagents: EDCI, HATU.

    Fluorinating agents: Selectfluor, NFSI.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzonitrile: A simpler compound with similar fluoro and nitrile groups.

    5-Fluoro-2-pyridone: Contains the fluoro and pyridinyl groups.

    4-Methyl-4H-1,2,4-triazole: Contains the triazole ring.

Uniqueness

2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its complex structure distinguishes it from simpler compounds and provides opportunities for novel interactions and effects.

Properties

Molecular Formula

C23H18F3N5O2

Molecular Weight

453.4 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(4-methyl-1,2,4-triazol-3-yl)benzamide

InChI

InChI=1S/C23H18F3N5O2/c1-13(21-6-4-18(25)11-31(21)33)28-23(32)16-8-14(19-5-3-17(24)10-20(19)26)7-15(9-16)22-29-27-12-30(22)2/h3-13H,1-2H3,(H,28,32)/t13-/m1/s1

InChI Key

SANCLVAVYNDHFP-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F

Canonical SMILES

CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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